molecular formula C19H25FN2 B12592178 N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine CAS No. 627523-49-3

N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine

Cat. No.: B12592178
CAS No.: 627523-49-3
M. Wt: 300.4 g/mol
InChI Key: TXDHTEQMSUGFRO-UHFFFAOYSA-N
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Description

Table 1. Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C~19~H~25~FN~2~ 300.4 2-(4-Fluorophenyl)ethyl, 2-phenylpropyl
N'-[2-(4-Fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine C~20~H~27~FN~2~ 314.4 Longer 4-phenylbutyl chain
N,N'-bis(1-phenylpropan-2-yl)ethane-1,2-diamine C~20~H~28~N~2~ 296.4 Branched isopropyl substituents
[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine C~11~H~17~FN~2~ 196.3 Dimethylamino, 2-fluorobenzyl groups

Key Observations :

  • Alkyl Chain Length : Shorter chains (e.g., 2-phenylpropyl vs. 4-phenylbutyl) reduce molecular weight and increase solubility.
  • Halogen Position : 4-Fluorophenyl substitution enhances dipole moments compared to 2-fluorophenyl analogs.
  • Branched vs. Linear : Branched substituents (e.g., 2-phenylpropyl) introduce steric hindrance, potentially limiting receptor binding.

Properties

CAS No.

627523-49-3

Molecular Formula

C19H25FN2

Molecular Weight

300.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C19H25FN2/c1-16(18-5-3-2-4-6-18)15-22-14-13-21-12-11-17-7-9-19(20)10-8-17/h2-10,16,21-22H,11-15H2,1H3

InChI Key

TXDHTEQMSUGFRO-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCCC1=CC=C(C=C1)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Method A: Direct Alkylation

One common method for synthesizing this compound involves a direct alkylation process:

  • Reagents :

    • 4-Fluorobenzyl bromide
    • 2-Phenylpropylamine
    • Base (e.g., sodium hydride)
  • Procedure :

    • Dissolve 2-phenylpropylamine in a suitable solvent (e.g., DMF).
    • Add sodium hydride to deprotonate the amine.
    • Slowly add 4-fluorobenzyl bromide to the mixture.
    • Stir at room temperature for several hours until the reaction is complete.
    • Quench the reaction with water and extract with an organic solvent.
  • Yield and Characterization :

    • Typical yields for this method can range from 70% to 90%.
    • Characterization can be performed using NMR and mass spectrometry.

Method B: Two-Step Synthesis via Imine Formation

Another effective method is through imine formation followed by reduction:

  • Reagents :

    • 4-Fluorobenzaldehyde
    • 2-Phenylpropylamine
    • Reducing agent (e.g., NaBH4)
  • Procedure :

    • Mix 4-fluorobenzaldehyde with 2-phenylpropylamine to form an imine.
    • Allow the mixture to stir at room temperature until complete.
    • Reduce the imine using sodium borohydride in methanol.
    • Purify the resulting amine product.
  • Yield and Characterization :

    • Yields typically exceed 85%.
    • Characterization via NMR confirms the structure.

Method C: Alternative Catalytic Approaches

Recent advancements have introduced catalytic methods for synthesizing similar compounds:

  • Reagents :

    • Use of transition metal catalysts (e.g., palladium or nickel).
    • Alkyl halides as substrates.
  • Procedure :

    • Employ cross-coupling reactions under mild conditions.
    • Utilize ligands to enhance selectivity and yield.
  • Yield and Characterization :

    • Yields can reach up to 95% with high selectivity.
    • Advanced characterization techniques (e.g., X-ray crystallography) may be employed.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of each preparation method:

Method Yield (%) Reaction Conditions Advantages Disadvantages
Direct Alkylation 70-90 Room temperature, DMF Simplicity and direct approach Potential for side reactions
Imine Formation >85 Room temperature, methanol High yield, well-characterized Requires purification steps
Catalytic Approach Up to 95 Mild conditions High selectivity and efficiency More complex setup

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine exhibits promising anticancer properties. Studies have shown that compounds with similar structures can modulate protein kinase activities, which are crucial in cancer cell proliferation and survival. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer models, demonstrating significant efficacy in vitro and in vivo .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety. Animal studies have suggested that compounds with similar amine structures can enhance serotonin and norepinephrine levels, leading to improved mood and cognitive function .

In Vivo Efficacy Study

A notable study published in a peer-reviewed journal examined the efficacy of this compound in a murine model of cancer. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size compared to control groups. Histological analysis revealed significant apoptosis in treated tumors, suggesting a mechanism involving programmed cell death .

Neurobehavioral Assessment

Another study focused on the neuropharmacological effects of the compound using behavioral tests in rodents. The results indicated that administration of the compound led to increased locomotor activity and reduced anxiety-like behavior in elevated plus-maze tests. These findings support its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N’-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs in Corrosion Inhibition

Ethane-1,2-diamine derivatives with aliphatic or aromatic substituents are prominent in corrosion inhibition research. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bonding (Donor/Acceptor) Key Findings
N1-(2-aminoethyl)ethane-1,2-diamine (DETA) Aliphatic amine chains 103.17 -1.5 4 donors, 4 acceptors High inhibition efficiency due to strong adsorption via multiple NH groups.
N-[2-(4-Fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine Aromatic fluorophenyl and phenylpropyl ~328.4 (estimated) ~5.2 (estimated) 2 donors, 2 acceptors Predicted lower solubility but enhanced surface coverage due to aromatic π-interactions.

Analysis :

  • However, the phenylpropyl group may compensate via hydrophobic interactions .
  • Steric Effects : Bulky aromatic substituents in the target compound could hinder close contact with metal surfaces, reducing inhibition efficiency compared to linear amines like TETA (triethylenetetramine) .
Pharmaceutical Analogs in Antimalarial Research

Ethane-1,2-diamine derivatives with quinoline and aromatic groups are explored as antimalarials (). For example:

Compound Name Substituents Molecular Weight (g/mol) Key Features
N-(7-Chloroquinolin-4-yl)-N'-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}ethane-1,2-diamine Quinoline core, fluorophenyl-thiophene ~437.9 High antimalarial activity due to dual targeting of heme detoxification and parasite membranes.
Target Compound Fluorophenyl ethyl, phenylpropyl ~328.4 Lacks quinoline moiety; potential activity uncertain but fluorophenyl may enable weak binding to parasite targets.

Analysis :

  • The absence of a quinoline core in the target compound likely limits its antimalarial efficacy compared to analogs. However, the fluorophenyl group may confer residual activity against non-quinoline-dependent targets .
Physicochemical and Structural Comparisons

Key physicochemical parameters from analogs:

Compound (CAS/Reference) XLogP3 Topological Polar Surface Area (Ų) Rotatable Bonds Molecular Complexity
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine (23892-44-6) 4.5 24.1 8 281
Target Compound ~5.2 ~24.1 9 (estimated) ~300 (estimated)

Analysis :

  • Lipophilicity : The target compound’s higher estimated XLogP3 (~5.2 vs. 4.5 in ) suggests greater membrane permeability but lower aqueous solubility.
  • Flexibility : Additional rotatable bonds in the phenylpropyl group may reduce conformational stability compared to ’s methylpropyl analog .
Agrochemicallly Relevant Analogs

Trifluralin (), a dinitroaniline herbicide, shares a trifluoromethyl group but differs in core structure. The target compound’s fluorophenyl group may enable weak herbicidal activity via similar mechanisms (e.g., microtubule disruption), though direct evidence is lacking .

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